NMDA Receptor Co-Agonist Potency: D-Serine Requires 35% Lower Concentration Than Glycine to Achieve Half-Maximal Activation
In a solubilized rat brain NMDA receptor preparation, D-serine exhibits an EC50 of 0.20 μM for potentiating [3H]MK-801 binding, compared with an EC50 of 0.31 μM for glycine, representing a 35% lower concentration requirement for half-maximal activation [1]. In functional Xenopus oocyte expression systems, D-serine potentiates glutamate-induced currents across diverse NMDA receptor subunit combinations with EC50 values ranging from 0.17 to 0.32 μM, consistently more potently than glycine . An independent head-to-head study comparing cloned NMDA receptors confirmed that ED50 values for D-serine were three to four times lower than those for glycine across all tested subunit combinations (ε1–ε4 co-expressed with ζ1) [2]. By contrast, L-serine was significantly less active in potentiating NMDA-stimulated activity and failed to reverse ethanol-induced inhibition of calcium influx at comparable concentrations [3].
| Evidence Dimension | NMDA receptor co-agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.20 μM ([3H]MK-801 binding); EC50 = 0.17–0.32 μM (oocyte electrophysiology); ED50 3–4× lower than glycine across subunit combinations |
| Comparator Or Baseline | Glycine EC50 = 0.31 μM ([3H]MK-801 binding); L-serine: no significant potentiation of NMDA currents at equivalent concentrations |
| Quantified Difference | D-Serine EC50 is 35% lower than glycine (0.20 vs 0.31 μM); D-serine ED50 is 3–4× lower than glycine across recombinant NMDA receptor subtypes |
| Conditions | Solubilized rat brain NMDA receptor [3H]MK-801 binding assay (J Neurochem, 1991); Xenopus oocyte two-electrode voltage clamp with recombinant NMDA receptor subunits (J Neurochem, 1995); rat cerebellar granule cell calcium influx assay (Mol Pharmacol, 1990) |
Why This Matters
Lower EC50 translates directly to achieving target receptor engagement at lower administered doses, reducing the mass of compound required per experiment or dose and mitigating potential off-target effects at higher concentrations.
- [1] Baron BM, Siegel BW, Harrison BL, et al. [3H]MK-801 binding to N-methyl-D-aspartate receptors solubilized from rat brain: effects of glycine site ligands, polyamines, ifenprodil, and desipramine. J Neurochem. 1991;57(1):342-349. View Source
- [2] Matsui T, Sekiguchi M, Hashimoto A, Tomita U, Nishikawa T, Wada K. Functional comparison of D-serine and glycine in rodents: the effect on cloned NMDA receptors and the extracellular concentration. J Neurochem. 1995;65(1):454-458. View Source
- [3] Rabe CS, Tabakoff B. Glycine site-directed agonists reverse the actions of ethanol at the N-methyl-D-aspartate receptor. Mol Pharmacol. 1990;38(6):753-757. View Source
